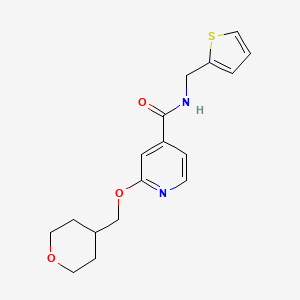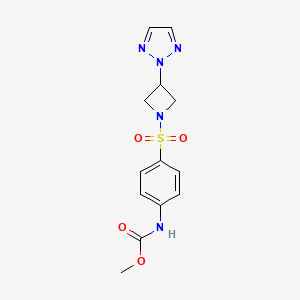![molecular formula C23H20FN5O2 B2414264 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 2034368-70-0](/img/structure/B2414264.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic organic compound with significant applications in medicinal chemistry. The presence of diverse functional groups, such as cyclopropyl, oxopyridazinyl, imidazopyridinyl, and fluorophenyl, indicates its potential versatility and complex reactivity, making it a compound of interest for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide typically involves multiple steps:
Formation of the Pyridazinone Ring: : Starting from suitable pyridazine derivatives, cyclopropyl groups are introduced through cyclopropylation reactions.
Construction of the Imidazopyridine Scaffold: : This step may involve cyclization reactions using appropriate precursors such as aminopyridines and aldehydes or ketones to form the imidazopyridine core.
Fluorophenyl Introduction: : Fluorobenzene derivatives can be incorporated through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Amidation Reaction: : Finally, coupling of the imidazopyridine intermediate with the pyridazinone derivative using an amide bond formation strategy yields the target compound.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Catalysts and automated continuous flow reactors can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide can undergo various chemical reactions:
Oxidation: : The compound can be oxidized at different positions depending on the reagents used, such as metal oxides or peroxides.
Reduction: : The reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: : Electrophilic and nucleophilic substitutions can occur on aromatic rings, particularly the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing palladium on carbon (Pd/C) for catalytic hydrogenation or sodium borohydride (NaBH4) for hydride reduction.
Substitution: : Reagents such as halogens, organolithium, or Grignard reagents for aromatic substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide has broad applications across multiple scientific fields:
Chemistry: : As a key intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Evaluated for therapeutic effects in treating various diseases, such as cancer, inflammation, and infectious diseases.
Industry: : Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide exerts its effects is closely tied to its interaction with molecular targets such as enzymes and receptors. By binding to specific sites on these proteins, it can modulate their activity, leading to therapeutic or biological outcomes. Key pathways involved may include signal transduction cascades and gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds include:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-phenylpropanamide: : Lacks the fluorophenyl and imidazopyridine moieties, resulting in different reactivity and biological activity.
N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-propanamide: : Similar structure but lacks the pyridazinone ring, leading to altered properties.
2-(3-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide: : Without the cyclopropyl group, which may affect its overall reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-14(29-20(30)12-11-18(27-29)15-5-6-15)23(31)26-22-21(16-7-9-17(24)10-8-16)25-19-4-2-3-13-28(19)22/h2-4,7-15H,5-6H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNTHNMYMAOGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F)N4C(=O)C=CC(=N4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)
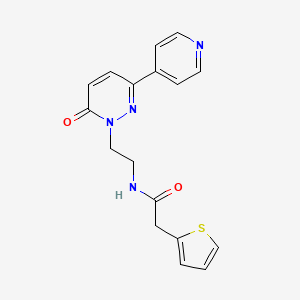
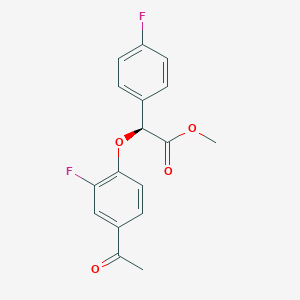
![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

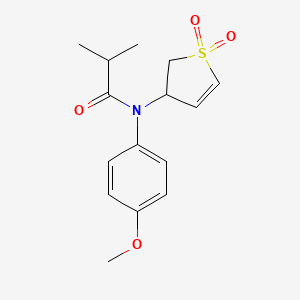
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
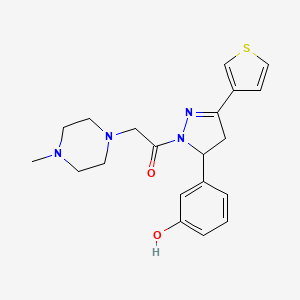
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
